molecular formula C10H13NO3 B1429889 Methyl 2-(dimethylamino)-5-hydroxybenzoate CAS No. 937079-64-6

Methyl 2-(dimethylamino)-5-hydroxybenzoate

Cat. No.: B1429889
CAS No.: 937079-64-6
M. Wt: 195.21 g/mol
InChI Key: HVDVLCHEGOGFCP-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-hydroxybenzoate typically involves the esterification of 2-(dimethylamino)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(dimethylamino)-5-hydroxybenzoic acid+methanolacid catalystMethyl 2-(dimethylamino)-5-hydroxybenzoate+water\text{2-(dimethylamino)-5-hydroxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(dimethylamino)-5-hydroxybenzoic acid+methanolacid catalyst​Methyl 2-(dimethylamino)-5-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-5-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(dimethylamino)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-5-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can form additional hydrogen bonds, further stabilizing these interactions. These properties make the compound a potential candidate for drug development and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(dimethylamino)-5-methoxybenzoate
  • Methyl 2-(dimethylamino)-4-hydroxybenzoate
  • Methyl 2-(dimethylamino)-3-hydroxybenzoate

Uniqueness

Methyl 2-(dimethylamino)-5-hydroxybenzoate is unique due to the specific positioning of the dimethylamino and hydroxyl groups on the benzoate ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring also contributes to its unique properties.

Properties

IUPAC Name

methyl 2-(dimethylamino)-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)9-5-4-7(12)6-8(9)10(13)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDVLCHEGOGFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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